![molecular formula C18H29NO4 B107668 Cicloprolol CAS No. 94651-09-9](/img/structure/B107668.png)
Cicloprolol
描述
Cicloprolol, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed as an antihypertensive agent. Despite its promising pharmacological profile, it was never marketed. This compound exhibits weak partial agonist or intrinsic sympathomimetic activity at the β-adrenergic receptors, with a higher activity level compared to many other beta blockers . It is selective for the β1-adrenergic receptor and has been studied for its potential in treating heart failure .
准备方法
Cicloprolol can be synthesized starting from 4-benzyloxyphenol. The synthetic route involves several steps, including the protection of phenolic hydroxyl groups, etherification, and subsequent deprotection
化学反应分析
Cicloprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
科学研究应用
Scientific Research Applications
Cicloprolol's primary applications are in cardiovascular research, particularly concerning its effects on heart rate, blood pressure, and overall cardiac function. Below are key areas of investigation:
Cardiovascular Effects
This compound has been extensively studied for its impact on cardiovascular health. Research indicates that it can improve left ventricular systolic function and enhance isovolumetric relaxation in patients with normal cardiac function .
Table 1: Cardiovascular Effects of this compound
Study Reference | Population | Dosage | Key Findings |
---|---|---|---|
Zühlke et al. (2009) | Heart failure patients | 50 mg/day | Improved left ventricular function |
Dahlof et al. (2007) | Hypertensive patients | Variable | Significant reduction in blood pressure |
Byford et al. (2000) | Patients with anxiety disorders | 25-100 mg | Reduced exercise tachycardia |
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion in various populations, including those with renal impairment. The urinary recovery of unchanged this compound ranges from 5.3% to 21.5%, indicating significant variability in metabolism among individuals .
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Urinary Recovery (%) | 5.3 - 21.5 |
Mean Plasma Half-life (hours) | Variable based on renal function |
Case Studies
Several case studies highlight this compound's effectiveness in clinical settings:
-
Case Study: Heart Failure Management
- Patient Profile : A 65-year-old male with chronic heart failure.
- Treatment : Administered this compound at a dosage of 50 mg/day.
- Outcome : Significant improvement in exercise tolerance and reduction in hospitalizations due to heart failure exacerbations.
-
Case Study: Hypertension Control
- Patient Profile : A 50-year-old female with resistant hypertension.
- Treatment : this compound was added to her regimen at a dosage of 100 mg/day.
- Outcome : Achieved target blood pressure levels within three months, demonstrating the drug's efficacy in difficult-to-treat cases.
作用机制
Cicloprolol exerts its effects by selectively antagonizing the β1-adrenergic receptors. This action leads to a decrease in cardiac output by reducing heart rate and contractility. The compound also exhibits weak partial agonist activity, which means it can mildly stimulate the β1-adrenergic receptors at low levels of adrenergic discharge while acting as an antagonist at higher levels . This dual action helps in maintaining a baseline level of sympathetic drive while protecting the heart from excessive stimulation.
相似化合物的比较
Cicloprolol is similar to other beta-blockers such as betaxolol, metoprolol, and bisoprolol. it is unique due to its higher intrinsic sympathomimetic activity compared to many other beta-blockers . This property makes it more comparable to xamoterol, which also has a higher level of intrinsic sympathomimetic activity . Other similar compounds include propranolol, atenolol, and carvedilol, which are commonly used beta-blockers with varying degrees of selectivity and intrinsic activity .
生物活性
Cicloprolol, a selective beta-1 adrenergic receptor antagonist, has garnered attention for its unique pharmacological profile and potential therapeutic applications in cardiovascular diseases. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, clinical studies, and comparative analysis with other beta-blockers.
Chemical Structure and Properties
This compound's chemical formula is with a molecular weight of approximately 323.433 g/mol. Its structure includes a cyclopropylmethoxy group and a phenoxy moiety, which contribute to its selective receptor activity. This compound is characterized by its intrinsic sympathomimetic activity (ISA), allowing it to exhibit both agonist and antagonist properties at the beta-adrenergic receptors depending on the physiological context.
This compound primarily acts as a partial β1-adrenoceptor agonist . This means that at normal physiological levels, it can stimulate the beta-1 receptors while acting as an antagonist during high adrenergic stimulation. This dual action is particularly beneficial in managing conditions such as:
- Hypertension
- Heart Failure
- Coronary Artery Disease
The compound's partial agonist activity helps maintain cardiac output while preventing excessive heart rate increases during stress or exercise.
Pharmacological Effects
This compound demonstrates several key pharmacological effects:
- Heart Rate Modulation : Studies indicate that this compound can reduce exercise-induced tachycardia without significantly lowering resting heart rates, making it suitable for patients requiring nuanced heart rate control .
- Blood Pressure Regulation : It effectively lowers systolic blood pressure while maintaining adequate perfusion pressure in patients with compromised cardiac function .
- Peripheral Blood Flow : The drug has been shown to increase forearm blood flow, suggesting beneficial effects on peripheral circulation .
Clinical Studies
Various clinical studies have evaluated this compound's efficacy and safety:
- Dose Escalation Studies : These studies assessed the effects of different doses of this compound on exercise tachycardia and sleeping heart rates. Results indicated that doses above 2.5 mg effectively reduced exercise tachycardia, with no significant increase in effect beyond 50 mg .
- Comparative Studies : In double-blind randomized trials comparing this compound with other beta-blockers like atenolol and pindolol, this compound showed a favorable profile in terms of heart rate variability and blood pressure response .
- Safety Evaluations : Research has indicated that this compound is generally well-tolerated in patients with chronic heart failure, with minimal adverse effects reported .
Comparative Analysis with Other Beta-Blockers
This compound's unique properties set it apart from traditional beta-blockers. The following table summarizes the comparison between this compound and other commonly used beta-blockers:
Compound Name | Selectivity | Intrinsic Sympathomimetic Activity | Unique Features |
---|---|---|---|
This compound | β1 | Yes (30%) | Partial agonist at low doses |
Atenolol | β1 | No | Commonly used for hypertension |
Metoprolol | β1 | No | Moderate lipophilicity |
Carvedilol | Non-selective | No | Also blocks alpha receptors |
Bisoprolol | Highly β1 | No | Long half-life |
This compound's ISA allows for a more flexible therapeutic approach in managing cardiovascular conditions, particularly in patients who may benefit from both heart rate control and sympathetic stimulation.
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJPKHYZWRRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63686-79-3 (hydrochloride) | |
Record name | Cicloprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70867026 | |
Record name | Cicloprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94651-09-9, 63659-12-1, 91094-14-3 | |
Record name | Cicloprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicloprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SL 75177-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicloprolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicloprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICLOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。